Ethyl 4-fluoro-3-methylbenzoylformate
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Overview
Description
Preparation Methods
Ethyl 4-fluoro-3-methylbenzoylformate can be synthesized through various synthetic routes. One common method involves the esterification of 4-fluoro-3-methylbenzoic acid with ethyl formate under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-fluoro-3-methylbenzoylformate undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-fluoro-3-methylbenzoylformate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-methylbenzoylformate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions . The fluorine atom in the aromatic ring can influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
Ethyl 4-fluoro-3-methylbenzoylformate can be compared with other similar compounds such as:
Ethyl 4-fluorobenzoate: Lacks the methyl group, which can affect its reactivity and applications.
Ethyl 3-methylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Ethyl 4-methylbenzoylformate:
The presence of both the fluorine and methyl groups in this compound makes it unique and valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSZGIGAGASPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374521 |
Source
|
Record name | Ethyl 4-fluoro-3-methylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732251-71-7 |
Source
|
Record name | Ethyl 4-fluoro-3-methylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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